Acutumine
Overview
Description
Acutumine is a tetracyclic chloroalkaloid isolated from the roots of the Chinese moonseed plant, Sinomenium acutum. This compound is known for its unique structure, which includes a chlorine atom attached to a congested carbon skeleton. This compound exhibits selective cytotoxicity to cultured human T-cells and has shown memory-enhancing properties in the Wistar rat model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Acutumine has been achieved through various synthetic routes. One notable method is the Herzon synthesis, which involves the intramolecular Sakurai cyclization of an allylic silane to form the tetracyclic structure. The synthesis begins with the preparation of an alkyne intermediate, followed by a series of steps including conjugate silylation, triflate formation, and stannylation. The final steps involve selective reduction and hydrogenation to yield this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the current knowledge is derived from laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Acutumine undergoes various chemical reactions, including:
Reduction: Selective reduction of ketones in this compound can be performed using rhodium catalysts.
Substitution: The chlorination of allylic alcohols in this compound involves invertive displacement, a key step in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Oxaziridines
Reducing Agents: Rhodium catalysts
Substitution Reagents: Chlorinating agents
Major Products: The major products formed from these reactions include various intermediates that lead to the final tetracyclic structure of this compound.
Scientific Research Applications
Acutumine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Acutumine involves its interaction with specific molecular targets and pathways. This compound is known to exhibit selective cytotoxicity to T-cells, which may be mediated through its interaction with cellular receptors and signaling pathways. Additionally, its memory-enhancing properties are thought to be related to its effects on neurotransmitter systems in the brain .
Comparison with Similar Compounds
Acutumine is unique due to its tetracyclic structure and the presence of a chlorine atom. Similar compounds include:
Dechlorothis compound: Lacks the chlorine atom but shares a similar tetracyclic structure.
Sinomenine: Another alkaloid from Sinomenium acutum, known for its immunosuppressive and anti-inflammatory properties.
Magnoflorine: An alkaloid with similar bioactivities, including anti-inflammatory and cytotoxic effects.
This compound stands out due to its selective cytotoxicity to T-cells and memory-enhancing properties, which are not as prominent in the other compounds.
Properties
IUPAC Name |
(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRARBVZZKCGJ-FMAJMWNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-50-5 | |
Record name | (-)-Acutumine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17088-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.